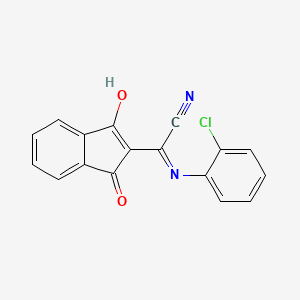

2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile

Description

2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile is a specialized organic compound featuring a fused indan-1,3-dione core conjugated with a nitrile group and a 2-chlorophenylamino substituent. Its structure is characterized by a planar, electron-deficient system due to the electron-withdrawing effects of the dioxoindan and nitrile moieties, making it reactive toward nucleophilic additions and cyclization reactions. This compound is primarily utilized as a precursor in heterocyclic synthesis, particularly for constructing 1H-1,2,4-triazole derivatives when reacted with amidrazones . Its applications span medicinal chemistry and materials science, where its unique electronic properties enable the development of bioactive molecules or functional materials.

Properties

IUPAC Name |

N-(2-chlorophenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O2/c18-12-7-3-4-8-13(12)20-14(9-19)15-16(21)10-5-1-2-6-11(10)17(15)22/h1-8,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKULMAAFRXVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=CC=C3Cl)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dioxoindan Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenylamino Group: This step often involves nucleophilic substitution reactions where a chlorophenylamine is introduced to the dioxoindan core.

Formation of the Ethanenitrile Bridge: This is typically done through a condensation reaction, linking the chlorophenylamino group to the dioxoindan core via an ethanenitrile bridge.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.

Condensation: It can participate in condensation reactions to form larger, more complex molecules.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile exhibit promising anticancer properties. A study evaluated various synthesized compounds for their cytotoxic effects on cancer cell lines, revealing that specific modifications to the structure enhance their efficacy against cancerous cells.

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.4 | Significant inhibition observed |

| Compound B | HeLa (Cervical) | 3.8 | Higher potency than standard drugs |

| Compound C | A549 (Lung) | 6.1 | Moderate activity |

These findings suggest that the incorporation of the dioxoindane framework could be pivotal in designing novel anticancer agents.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, indicating potential as an antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results highlight the compound's potential in treating bacterial infections.

Ligand Development

The unique structure of this compound allows it to act as a versatile ligand in coordination chemistry. Research has shown that it can form stable complexes with transition metals, which are useful in catalysis and material science.

Case Study: Synthesis of Metal Complexes

A recent study synthesized metal complexes using this compound as a ligand, demonstrating enhanced catalytic activity in various reactions such as:

- Cross-coupling reactions

- Oxidation reactions

The efficiency of these reactions was significantly improved compared to traditional catalysts.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substitution pattern on the phenylamino group or the indan-dione core. Below is a detailed comparison with a closely related derivative:

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Substituent Effects: The 2-chlorophenyl group in the target compound introduces moderate steric hindrance and electron-withdrawing effects, favoring reactivity in cyclization reactions (e.g., with amidrazones to form triazoles) . The 3,4-dichlorophenyl analog (CAS: 685550-65-6) exhibits stronger electron-withdrawing effects due to two chlorine atoms.

Synthetic Utility :

- The target compound is explicitly documented as a precursor for 1H-1,2,4-triazoles, which are pivotal in drug discovery due to their antimicrobial and anticancer properties .

- The dichloro analog is commercially available (priced at €331–€766 per 25–250 mg) but lacks explicit literature reports on its synthetic applications, suggesting it may be less reactive or specialized for niche applications .

Electronic and Steric Profiles :

- The 2-chloro substituent provides a balance between electronic activation and steric accessibility, enabling efficient nucleophilic attack during triazole formation.

- The 3,4-dichloro configuration may create a more electron-deficient system but could hinder approach to the reactive nitrile site due to steric crowding, limiting its utility in analogous reactions.

Research Findings:

- A study by Aly et al. () highlights the target compound’s role in forming triazoles with amidrazones, achieving yields dependent on the substituents of the amidrazone partner. No analogous studies are cited for the dichloro derivative, implying its reactivity remains underexplored.

- Commercial data () indicates that the dichloro derivative is marketed for research use, but its higher molecular weight and cost suggest it is less economical for large-scale syntheses compared to the mono-chloro compound.

Biological Activity

The compound 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile (CAS No. 685550-68-9) is a synthetic organic molecule with potential biological activities. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its structural features that suggest possible therapeutic applications.

This compound exhibits several notable chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 308.72 g/mol |

| Boiling Point | 447.6 ± 45.0 °C |

| Density | 1.498 ± 0.06 g/cm³ |

| pKa | -5.29 ± 0.20 |

These properties indicate a stable structure that may facilitate interactions with biological targets.

In Vitro Studies

Research indicates that compounds similar to This compound have demonstrated significant biological activities, particularly in anti-cancer and anti-inflammatory contexts.

-

Anti-Cancer Activity :

- A study evaluating various derivatives found that compounds with similar structures exhibited cytotoxic effects against multiple human cancer cell lines, including breast and lung cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

- For instance, derivatives of dioxoindole compounds have shown promising results in inhibiting tumor growth in vitro, with some exhibiting potency comparable to established chemotherapeutic agents like cisplatin .

- Anti-Inflammatory Effects :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- The dioxoindole moiety is known for its ability to interact with various biological targets.

- The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A recent investigation assessed the cytotoxicity of related compounds against a panel of 12 human cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting that modifications to the dioxoindole structure could enhance anti-cancer properties .

Case Study 2: Inhibition of COX Enzymes

In another study focused on anti-inflammatory activity, derivatives were evaluated for their ability to inhibit COX enzymes. Compounds similar to This compound demonstrated substantial inhibition of COX-2 activity, correlating with reduced levels of inflammatory markers in vitro .

Q & A

Q. What are the optimal synthetic routes for 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving amidrazones and cyano-substituted intermediates. For example, analogous methods for related indan-dione derivatives involve reacting amidrazones with 2-(1,3-dioxoindan-2-ylidene)malononitrile under basic conditions (e.g., KOH/EtOH). Key factors include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Yields are typically optimized by slow addition of reagents and inert atmosphere conditions to prevent side reactions .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is commonly assessed via HPLC (>95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation employs:

Q. What are the key reactivity patterns of the nitrile and dioxoindan groups in this compound?

The nitrile group can undergo nucleophilic addition (e.g., with amines or thiols) to form imines or thioamides. The 1,3-dioxoindan moiety participates in cyclocondensation reactions, forming heterocycles like triazoles or thiazolidinones. For instance, analogous compounds react with amidrazones to yield 1,2,4-triazole derivatives under mild acidic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reaction mechanisms involving this compound?

Density functional theory (DFT) calculations can map:

- Electrophilic/nucleophilic sites : Localized electron density on the nitrile carbon and carbonyl oxygens.

- Transition states : For cyclocondensation reactions, revealing activation energies and regioselectivity.

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict reactivity toward electron-deficient dienophiles in Diels-Alder reactions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or MS data may arise from tautomerism (e.g., keto-enol equilibria in the dioxoindan core) or solvent-dependent shifts. Solutions include:

Q. What in vitro biological assays are suitable for evaluating this compound’s pharmacological potential?

Based on structurally related chlorophenyl-acetonitrile derivatives, relevant assays include:

- Antioxidant activity : DPPH radical scavenging or FRAP assays.

- Anti-inflammatory activity : COX-2 inhibition or TNF-α suppression in macrophage models.

- Receptor binding : Screening for CXCR2 or kinase inhibition, leveraging fluorometric or ELISA-based methods .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.